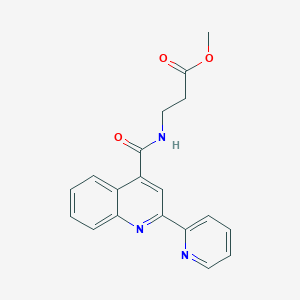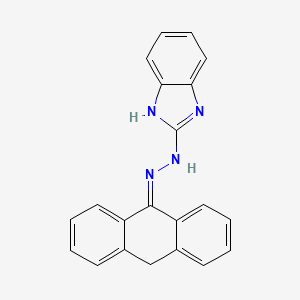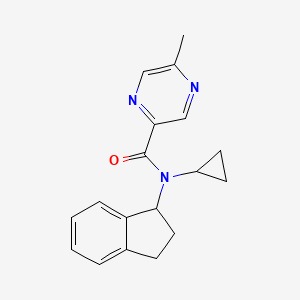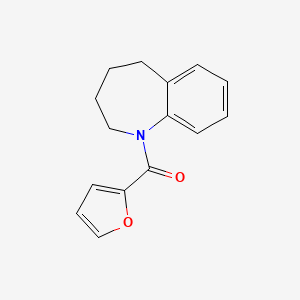
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is not fully understood, but it is believed to involve its interactions with various biological targets, including enzymes, receptors, and proteins. It may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of enzymes and proteins. In vivo studies have shown its potential as a therapeutic agent for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate. One potential direction is the development of more efficient and scalable synthesis methods for the compound. Another direction is the investigation of its interactions with specific biological targets and the development of more potent and selective inhibitors. Additionally, its potential applications in materials science and other fields warrant further exploration.
Métodos De Síntesis
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate can be synthesized through a multi-step process involving the reaction of 2-amino-4-(pyridin-2-yl)quinoline with acryloyl chloride, followed by the reaction of the resulting intermediate with methylamine and propanoic acid. The final product can be obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, it has been studied for its interactions with proteins and enzymes.
Propiedades
IUPAC Name |
methyl 3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-18(23)9-11-21-19(24)14-12-17(16-8-4-5-10-20-16)22-15-7-3-2-6-13(14)15/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGIJCSSHBUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
